
2-Chloro-5-(ethylsulfamoyl)benzoic acid
Vue d'ensemble
Description
2-Chloro-5-(ethylsulfamoyl)benzoic acid: is an organic compound with the molecular formula C₉H₁₀ClNO₄S It is a derivative of benzoic acid, characterized by the presence of a chloro group, an ethylamino group, and a sulfonyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(ethylsulfamoyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-chlorosulfonylbenzoic acid.
Reaction with Ethylamine: The chlorosulfonyl group is reacted with ethylamine to form the ethylamino sulfonyl derivative.
Purification: The product is then purified through recrystallization or other suitable methods to obtain the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Amines or alcohols.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.
Medicine:
Pharmaceuticals: Investigated for its potential use in drug development, particularly in anti-inflammatory and antimicrobial agents.
Industry:
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its aromatic structure.
Polymers: Incorporated into polymeric materials to enhance their properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(ethylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The chloro and sulfonyl groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The ethylamino group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 2-Chloro-5-[(methylamino)sulfonyl]benzoic acid
- 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid
- 2-Chloro-5-[(phenylamino)sulfonyl]benzoic acid
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the sulfonyl group (ethyl, methyl, isopropyl, phenyl).
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituent, affecting their chemical and biological properties.
- Applications: While all these compounds may have similar applications, the specific substituent can influence their effectiveness and suitability for particular uses.
Propriétés
Numéro CAS |
74138-29-7 |
|---|---|
Formule moléculaire |
C9H10ClNO4S |
Poids moléculaire |
263.7 g/mol |
Nom IUPAC |
2-chloro-5-(ethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-11-16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) |
Clé InChI |
HWAKXAIIYRBOCH-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
SMILES canonique |
CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
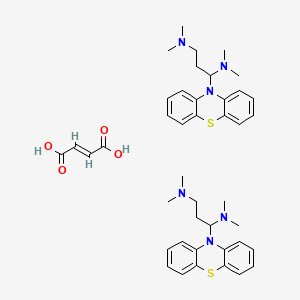
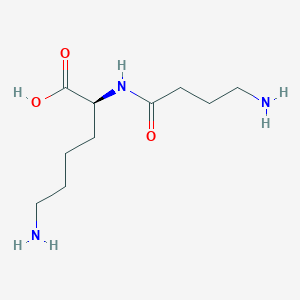
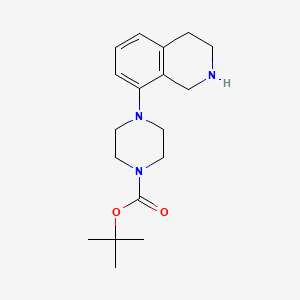
![[2-(2-Chloro-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl]acetate](/img/structure/B1628759.png)


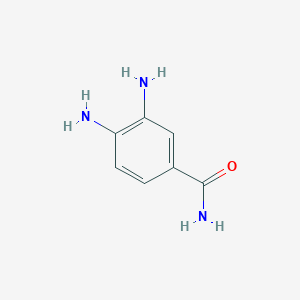
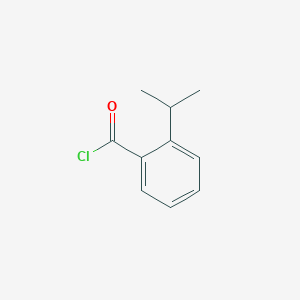
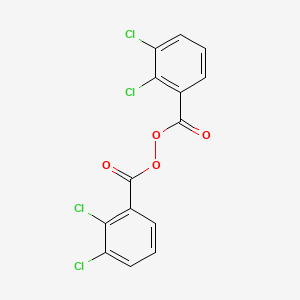
![(4-Nitrophenyl)methyl 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1628769.png)



![Ethyl (2'-chloro[1,1'-biphenyl]-4-yl)acetate](/img/structure/B1628776.png)
